Product packaging for Devapamil(Cat. No.:CAS No. 92302-55-1)

Devapamil

Cat. No.: B1218581
CAS No.: 92302-55-1
M. Wt: 424.6 g/mol
InChI Key: VMVKIDPOEOLUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Devapamil, also known as desmethoxyverapamil, is a phenylalkylamine (PAA) derivative that functions as a potent calcium channel blocker for research applications . Its chemical structure consists of two aromatic rings with methoxy substituents connected by a flexible alkylamine chain (Molecular Formula: C₂₆H₃₆N₂O₃; Molecular Weight: 424.58 g/mol) . This compound is a key pharmacological tool for investigating L-type calcium channels. Research indicates that this compound inhibits these channels not only by blocking calcium influx but also by influencing membrane potential during sodium-potassium exchanges, providing a multifaceted mechanism of action for scientific study . A quaternary derivative of this compound has been synthesized and used as a membrane-impermeable probe to study the localization of phenylalkylamine effector domains on L-type Ca²⁺ channels, demonstrating that it can block channels from both the extracellular and intracellular sides . Animal studies, primarily in rats, have explored its effects on glutathione levels and lipid oxidation . This product is labeled and provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36N2O3 B1218581 Devapamil CAS No. 92302-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVKIDPOEOLUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869094
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
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Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92302-55-1
Record name Devapamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92302-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Devapamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092302551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
Source EPA DSSTox
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Record name DEVAPAMIL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Devapamil

Interaction with Voltage-Gated Calcium Channels

Devapamil functions by blocking calcium-gated channels. wikipedia.org The medical characteristics of phenylalkylamines, including this compound, are significantly influenced by the state of the targeted calcium channels, which affects their affinity and efficacy. wikipedia.org this compound and other PAAs bind to overlapping sites within the pore-forming domain of the α1 subunit of L-type calcium channels. semanticscholar.orgresearchgate.netnih.gov Evidence suggests that tertiary PAAs, such as this compound, penetrate the membrane and block CaV1.2 channels from the cytosolic side in their protonated form, exhibiting use-dependent block. nih.gov

L-Type Calcium Channel (CaV1) Modulation

L-type calcium channels are a primary target for many calcium channel blockers, including phenylalkylamines. consensus.app These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle, action potential propagation, synaptic plasticity, and hormone secretion. nih.gov this compound, as a PAA, modulates the activity of these channels by inhibiting calcium influx. wikipedia.orgconsensus.app

Specificity for CaV1.2 Subunit

The predominant class of L-type calcium channels in the brain has a CaV1.2 pore-forming subunit. researchgate.net CaV1.2 is also essential for cardiac and vessel smooth muscle contractility. nih.gov While verapamil (B1683045), a related PAA, is known to block both L-type and T-type calcium channels, its primary therapeutic effect is believed to be through blocking high-voltage-activated L-type channels. researchgate.net Studies comparing the enantiomers of this compound and verapamil have been conducted to assess their stereoselectivity on L-type calcium channels. nih.gov

Binding Site Characterization within the Pore-Forming Alpha1 Subunit

Phenylalkylamines bind to the pore-forming alpha 1 subunit of L-type calcium channels. nih.gov The binding sites for PAAs, dihydropyridines, and benzothiazepines overlap but each class has unique characteristics of action. semanticscholar.org Evidence suggests that PAAs interact with an intracellularly located binding site on CaV1.2. nih.gov

Role of IVS6 Transmembrane Segment

The IVS6 segment of the L-type calcium channel alpha1C subunit is considered critical for the high-affinity interaction between the channel and calcium channel antagonists like this compound. embopress.org Single point mutations affecting high-affinity determinants in the IVS6 segments of the PAA receptor site have been shown to reduce apparent drug association rates. nih.gov this compound and isradipine (B148454) (a dihydropyridine) are reported to interact with S6 in domain IV. harvard.edu

Critical Amino Acid Residues for High-Affinity Binding (e.g., Tyr_IIIS6, Tyr_IVS6, I1811M mutation effects)

Mutational analysis has identified specific amino acid residues that are critical for the high-affinity binding of phenylalkylamines like this compound. semanticscholar.orgnih.gov Three distinct but adjacently located amino acids have been reported to mediate the high-affinity block by this compound. embopress.org

Studies using homology models of LTCC based on KvAP have proposed common features for PAA-LTCC models. semanticscholar.orgresearchgate.net These features include the meta-methoxy group in ring A of the PAA accepting an H-bond from a PAA-sensing Tyr_IIIS6, and the meta-methoxy group in ring B accepting an H-bond from a PAA-sensing Tyr_IVS6. semanticscholar.orgresearchgate.net The ammonium (B1175870) group is stabilized at the focus of P-helices, and the nitrile group is proposed to bind to a Ca2+ ion coordinated by selectivity filter glutamates in repeats III and IV. semanticscholar.orgresearchgate.net This latter interaction may explain the potentiation of PAA action by Ca2+. semanticscholar.orgresearchgate.net

Mutation of Tyr_IIIS6 (specifically Y3i10F in CaV1.2) resulted in an 18-fold increase in the IC50 for the resting block by this compound, suggesting a potential H-bond interaction between this compound and the side chain hydroxyl of Y3i10. semanticscholar.org Given that ring B of this compound has only one methoxy (B1213986) group, which is proposed to form an H-bond with Tyr_IVS6 (Y4i11), it is suggested that the side chain of Y3i10 forms an H-bond with a methoxy group in ring A of this compound. semanticscholar.org

Regarding Tyr_IVS6, the single mutation Y4i11F in CaV1.2 has been shown to increase the IC50 for this compound block by approximately 6-fold. semanticscholar.orgnih.gov A triple mutant (Y4i11A/A4i15S/I4i18A) of CaV1.2 showed a 100-fold increase in the IC50 for this compound block compared to the wild type. semanticscholar.org

The I1811M mutation in transmembrane segment IVS6 has been shown to have a significant impact on the apparent association rate for (-)this compound, decreasing it by approximately 30-fold. nih.gov This suggests that this pore-lining isoleucine in transmembrane segment IVS6 plays a key role in the formation of the PAA receptor site. nih.gov In contrast, apparent drug dissociation rates in the resting state were almost unaffected by point mutations of the PAA receptor site. nih.gov

Effects on Channel Gating and Kinetics

The interaction of phenylalkylamines with L-type calcium channels affects channel gating and kinetics. nih.gov The binding of these drugs is often state-dependent, showing preferential binding to certain channel conformations, such as the open or inactivated states. researchgate.netnih.gov

Studies have shown that the rate of voltage-dependent inactivation and Ca2+-dependent inactivation can influence the sensitivity of CaV1.2 channels to phenylalkylamines like gallopamil (B102620) (a related PAA). ahajournals.org Coexpression of CaV1.2 with different β-subunits, which modulate inactivation kinetics, affects sensitivity to (-)gallopamil. ahajournals.org A stronger use-dependent inhibition by (-)gallopamil was observed with Ca2+ as the charge carrier compared to Ba2+, suggesting a Ca2+-mediated stabilization of a PAA-induced conformation. ahajournals.org

Phenylalkylamines are thought to access their binding sites within the channel pore, and their binding can occlude the pore, thereby blocking ion permeation. researchgate.netnih.gov The binding of PAAs is influenced by the conformational state of the channel gates. nih.gov For instance, the closed channel gates can inhibit the dissociation of drug molecules from binding sites within the pore. nih.gov Access of permanently charged phenylalkylamines to their binding determinants in the open state has been observed, and recovery from block was voltage-dependent, suggesting that hyperpolarized voltages can facilitate the unblock of positively charged PAAs from their binding site on segments IIIS6 and IVS6. nih.gov

The binding of PAAs is also associated with the promotion of channel inactivation. nih.gov Studies suggest that these drugs may promote fast voltage-dependent inactivation without selectively binding to this state. nih.gov

Voltage-Dependent Inhibition Characteristics

Inhibition by phenylalkylamines like this compound is characterized by voltage dependence. guidetopharmacology.orgelifesciences.org This means that the degree of block is influenced by the membrane potential across which the channel resides. Higher affinity for the channel is observed at more depolarized potentials. guidetopharmacology.organnualreviews.org This voltage dependence arises from the drug's preferential binding to specific channel states that are favored by depolarization. annualreviews.org

Use-Dependent Inhibition Characteristics

This compound exhibits strong use-dependent inhibition, a characteristic shared with other phenylalkylamines. guidetopharmacology.orgelifesciences.org Use-dependence implies that the block becomes more pronounced with increased frequency of channel activation (i.e., repetitive depolarization). guidetopharmacology.orgnih.gov This occurs because the drug binds more effectively to the open or inactivated states of the channel, which are accessed during repetitive stimulation. elifesciences.organnualreviews.org The slow recovery from block during repolarization further contributes to this phenomenon. annualreviews.orgresearchgate.net

Impact on Channel State Conformations (e.g., resting, open, inactivated states)

This compound's interaction with L-type calcium channels is state-dependent, meaning its affinity varies depending on the channel's conformational state (resting, open, or inactivated). wikipedia.organnualreviews.org Phenylalkylamines, including this compound, are understood to bind with higher affinity to the open and, particularly, the inactivated states of the channel. elifesciences.organnualreviews.org This preferential binding to inactivated states stabilizes them, thereby slowing the recovery of the channel to the resting state from which it can be activated. annualreviews.orgnih.gov Studies using charged derivatives of this compound have provided insights into the accessibility of the binding site in different channel states. nih.govresearchgate.net

Influence on Calcium Ion Potentiation of Phenylalkylamine Action

The action of phenylalkylamines, including this compound, on L-type calcium channels can be potentiated by the presence of calcium ions. wikipedia.orgnih.gov Structural models suggest that the nitrile group of phenylalkylamines can bind to a calcium ion coordinated by specific glutamate (B1630785) residues within the channel's selectivity filter. nih.govresearchgate.net This interaction with a calcium ion in the pore can help explain the observed calcium potentiation of PAA action. nih.govresearchgate.net

Potential Modulation of Other Calcium Channel Subtypes

While L-type calcium channels are the primary target, investigations have explored this compound's potential interactions with other voltage-gated calcium channel subtypes.

Investigations on T-Type Calcium Channel (CaV3) Interaction

Studies have investigated the interaction of phenylalkylamines, including verapamil (a related compound), with T-type calcium channels (CaV3.1-3.3). nih.govresearchgate.net While some phenylalkylamines have shown inhibitory effects on T-type channels, their potency at these channels is generally lower compared to their effects on L-type channels. nih.govnih.gov The mechanism of block for verapamil on T-type channels has been suggested to involve occlusion of the channel pore associated with an open/inactivated conformation. researchgate.net

Non-Selective Actions on Other Voltage-Gated Calcium Channel Types

Some studies suggest that diphenylalkylamine derivatives, a class that includes compounds structurally related to this compound, may exhibit non-specific blockade on voltage-gated calcium channels beyond the L-type. oatext.com While this compound is primarily known for its L-type channel activity, the potential for interactions with other high-voltage activated (non-L-type, CaV2) or low-voltage activated (T-type, CaV3) channels has been considered in the broader context of calcium channel pharmacology. oatext.comopenneurologyjournal.com However, detailed characterization of this compound's potency and mechanism on these other subtypes is less extensive compared to its well-established effects on L-type channels.

Experimental Methodologies in Devapamil Research

Electrophysiological Techniques

Electrophysiology is a cornerstone of ion channel research, enabling the direct measurement of channel activity and its modulation by compounds like Devapamil. These techniques monitor the electrical properties of cell membranes, providing real-time data on how a drug affects ion channel function.

The patch-clamp technique is a powerful electrophysiological tool that allows for the recording of ionic currents flowing through single or multiple ion channels in a patch of cell membrane. moleculardevices.com This method is versatile and can be configured in several ways to study the detailed biophysical properties of ion channels and their interaction with drugs. moleculardevices.com Common cell types used for these studies include neurons, cardiomyocytes, and cell lines like HEK293 that are engineered to express specific ion channels of interest. moleculardevices.combiorxiv.org

The whole-cell patch-clamp configuration is employed to measure the sum of currents from all ion channels present in the entire cell membrane. moleculardevices.com In this setup, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow low-resistance electrical access to the cell's interior. moleculardevices.com This allows the experimenter to control the membrane voltage (voltage-clamp) and record the resulting macroscopic currents.

In studies of phenylalkylamines like this compound and its parent compound Verapamil (B1683045), whole-cell recordings are used to investigate the state-dependent block of ion channels. For instance, research on L-type calcium channels has shown that these drugs exhibit a frequency-dependent block, meaning their inhibitory effect increases with the frequency of channel activation. nih.gov This is because the drug binds with higher affinity to the open and inactivated states of the channel, which are more prevalent during repetitive stimulation. nih.govnih.gov Whole-cell patch-clamp experiments on ventricular myocytes have been instrumental in determining the kinetics and voltage-dependence of this block. nih.gov

Table 1: Summary of this compound/Verapamil Effects on Macroscopic Currents (Whole-Cell Recording)

ParameterObservationImplicationSource
Frequency-Dependent Block Increased block of L-type Ca2+ current (ICa) with higher stimulation frequency.The drug preferentially binds to open or inactivated channel states over the resting state. nih.gov
State Dependence Affinity for depolarized (open/inactivated) channels is significantly higher (e.g., 5- to 10-fold) than for resting channels.Suggests a mechanism where channel conformation changes enhance drug binding. nih.gov
Time Course of Current The overall time course of the ion current may remain unchanged, suggesting a block of inactivated channels rather than open ones.Provides insight into the specific channel state targeted by the drug. nih.gov
Development of Block The rate of block development is dependent on the drug concentration.Reflects the kinetics of the drug binding to its receptor site. nih.gov
Recovery from Block The rate of recovery from block is slow and independent of drug concentration.Indicates that drug unbinding is a voltage-dependent process primarily occurring from the resting state. nih.gov

To understand the interaction of a drug with an individual ion channel, researchers use single-channel recording. In this variation of the patch-clamp technique, a micropipette isolates a small patch of membrane that ideally contains only one ion channel. moleculardevices.com This allows for the direct observation of the channel's stochastic opening and closing (gating) and how a compound like this compound alters these biophysical properties.

Single-channel recordings have demonstrated that phenylalkylamines can block Ca2+ release channels (ryanodine receptors) by directly interacting with the channel protein. nih.gov These studies reveal that the drug reduces the channel's open probability, shortens the duration of open events, and decreases the frequency of openings. nih.gov This level of detail is crucial for building kinetic models that describe the precise molecular mechanism of the drug-channel interaction.

Table 2: Effects of Phenylalkylamines on Single-Channel Biophysical Properties

Biophysical PropertyEffect of DrugMethodological InsightSource
Open Probability (Po) DecreasedThe drug stabilizes the closed state or prevents the transition to the open state. nih.gov
Mean Open Time DecreasedIndicates that the drug may cause the channel to close prematurely or binds to the open state to induce a blocked state. nih.gov
Number of Events DecreasedThe frequency of channel opening per unit of time is reduced in the presence of the drug. nih.gov
Conductance Typically UnchangedThe drug often acts as a pore blocker without altering the ion flow rate through an open channel. moleculardevices.com

The two-electrode voltage-clamp (TEVC) technique is particularly suited for studying ion channels in large cells, most notably Xenopus laevis oocytes. nih.govnpielectronic.comcreative-bioarray.com These oocytes are a popular expression system because they can efficiently translate injected foreign mRNA, leading to high-density expression of specific ion channels on their membrane with low background from endogenous channels. creative-bioarray.comreactionbiology.com

The TEVC method uses two separate intracellular microelectrodes: one to measure the membrane potential and another to inject the current necessary to "clamp" the membrane potential at a desired level. nih.govnpielectronic.com This separation allows for the precise control of membrane voltage even when large currents are flowing through the expressed channels, an advantage over single-electrode techniques in this context. npielectronic.com Researchers use TEVC in Xenopus oocytes to characterize the pharmacology of wild-type and mutated ion channels. By mutating specific amino acid residues in a channel and observing the resulting changes in this compound's blocking ability, scientists can identify the key components of the drug's binding site. nih.gov For example, mutations near the selectivity filter of L-type channels have been shown to dramatically reduce the affinity for this compound (D888), pinpointing this region as critical for binding. nih.gov

Patch-Clamp Techniques

Radioligand Binding Assays

Radioligand binding assays are a fundamental biochemical method used to quantify the interaction between a drug and its receptor. creative-bioarray.com These assays use a radioactively labeled form of a compound (the radioligand) to measure its binding to a target, such as an ion channel embedded in a cell membrane preparation. eurofinsdiscovery.com They are considered a gold standard for determining the affinity of a ligand for its receptor and for characterizing the density of receptor sites (Bmax) in a given tissue. creative-bioarray.com

In competitive binding assays, researchers measure the ability of an unlabeled compound (the competitor, such as this compound) to displace a specific radioligand from its binding site. creative-bioarray.com When studying this compound, tritiated ([³H]) versions of phenylalkylamines like [³H]verapamil are often used.

The experiment involves incubating membrane preparations containing the target ion channel with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug. creative-bioarray.com As the concentration of the unlabeled this compound increases, it competes with the radioligand for the binding sites, and the amount of radioactivity bound to the membranes decreases. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the affinity of this compound for the binding site. nih.gov Such studies have been crucial in characterizing the binding sites for phenylalkylamines on various channels and receptors. nih.govnih.gov

Table 3: Representative Data from Competitive Radioligand Binding Assays

CompoundRadioligandPreparationMeasured ParameterFindingSource
Verapamil [³H]prazosinRat ventricular membranesKᵢ (inhibition constant)0.6 µM nih.gov
D-600 (Gallopamil) [³H]prazosinRat ventricular membranesKᵢ (inhibition constant)1.1 µM nih.gov
Verapamil [³H]verapamilSkeletal muscle tubule membraneKD (dissociation constant)27 +/- 5 nM nih.gov
D600 [³H]verapamilSkeletal muscle tubule membraneKD (dissociation constant)40 - 200 nM nih.gov

Saturation Binding Analyses for Receptor Density and Affinity Determination

Saturation binding analysis is a fundamental technique used to quantify the density of receptors (Bmax) and their affinity (Kd) for a ligand, such as this compound, in a given tissue or cell preparation. This method involves incubating a fixed amount of a biological sample with increasing concentrations of a radiolabeled form of the compound, for instance, (-)-[3H]desmethoxyverapamil, until equilibrium is reached. By measuring the amount of bound radioligand at each concentration, a saturation curve can be generated.

The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. The resulting data are then analyzed, often using Scatchard plots or non-linear regression, to derive the Kd, which represents the concentration of the radioligand required to occupy 50% of the receptors at equilibrium, and the Bmax, which is the maximum concentration of receptor sites in the sample.

In studies investigating the binding of this compound, saturation analyses have been performed on microsomal membrane preparations from various tissues. For example, research has identified distinct binding sites for (-)-[3H]desmethoxyverapamil in brain and skeletal muscle membranes, revealing differences in both affinity and receptor density between these tissues. nih.gov These analyses have demonstrated the existence of both high- and low-affinity binding sites in the brain, while skeletal muscle appears to have a high-affinity site and a lower-affinity site that is more readily identified through kinetic studies. nih.gov

TissueBinding SiteDissociation Constant (Kd) (nM)Receptor Density (Bmax) (pmol/mg of protein)
BrainHigh Affinity0.55 ± 0.10.22 ± 0.04
Low Affinity61.8 ± 184.6 ± 1.0
Skeletal MuscleHigh Affinity7.2 ± 0.82.96 ± 0.32
Table 1: Equilibrium Binding Parameters of (-)-[3H]desmethoxyverapamil in Brain and Skeletal Muscle Membranes. Data from equilibrium analysis of saturation binding studies. nih.gov

Kinetic Binding Studies for Association and Dissociation Rates

Kinetic binding studies provide valuable insights into the dynamic interactions between a ligand and its receptor by measuring the rates of association (kon or on-rate) and dissociation (koff or off-rate). These parameters describe how quickly a compound binds to its target and how long it remains bound, respectively. The ratio of koff to kon can also be used to calculate the equilibrium dissociation constant (Kd).

In the context of this compound research, kinetic studies have been instrumental in understanding how structural modifications to the L-type calcium channel, the molecular target of this compound, affect the drug's binding characteristics. By comparing the association and dissociation rates of (-)this compound in wild-type, chimeric, and mutant calcium channels, researchers have been able to pinpoint specific amino acid residues that play a crucial role in the formation of the phenylalkylamine receptor site. nih.gov

For instance, studies have shown that mutations in the IVS6 segment of the L-type calcium channel can significantly impact the apparent association rate of (-)this compound without substantially altering the dissociation rate. nih.gov This suggests that certain residues are critical for the initial binding of the drug to the channel.

Channel MutantMutationEffect on (-)this compound Binding Kinetics
AL25/-II1811M in transmembrane segment IVS6Decreased the apparent association rate by approximately 30-fold. nih.gov
General findingPoint mutations in the PAA receptor siteApparent drug dissociation rates in the resting state were almost unaffected. nih.gov
Table 2: Impact of L-type Calcium Channel Mutations on (-)this compound Binding Kinetics. nih.gov

Membrane Preparation Techniques for Binding Studies

The preparation of high-quality cell membranes is a critical prerequisite for conducting meaningful in vitro binding studies for compounds like this compound. The primary goal of these techniques is to isolate the fraction of cellular material that is enriched with the target receptors, in this case, L-type calcium channels, while removing other cellular components that could interfere with the assay.

A typical membrane preparation protocol begins with the homogenization of the tissue or cultured cells in a cold buffer solution. This buffer often contains protease inhibitors to prevent the degradation of the target receptors. The homogenate is then subjected to a series of centrifugation steps. An initial low-speed spin is used to remove large debris and nuclei. The resulting supernatant is then centrifuged at a higher speed to pellet the membrane fraction, which includes the plasma membrane and other organellar membranes.

For some applications, further purification steps may be employed, such as sucrose density gradient centrifugation, to obtain a more highly purified membrane preparation. The final membrane pellet is typically resuspended in a suitable buffer and the protein concentration is determined to allow for the normalization of binding data. These membrane preparations can then be used in saturation and kinetic binding assays to characterize the interaction of this compound with its target receptors.

Molecular Biology Techniques

Site-Directed Mutagenesis for Receptor Site Elucidation

Site-directed mutagenesis is a powerful molecular biology technique that allows for the introduction of specific changes to the amino acid sequence of a protein. This method has been extensively used in this compound research to identify the key amino acid residues within the L-type calcium channel that are critical for phenylalkylamine binding.

By systematically replacing specific amino acids in the channel's structure and then assessing the impact of these mutations on this compound's binding affinity and blocking efficacy, researchers have been able to map the drug's binding site with high precision. These studies have revealed that the transmembrane segment S6 in domain IV (IVS6) of the α1 subunit of the L-type calcium channel is a crucial component of the phenylalkylamine receptor site. nih.govnih.govnih.gov

For example, the mutation of a single isoleucine residue to methionine (I1811M) in the IVS6 segment was found to dramatically decrease the apparent association rate of (-)this compound by approximately 30-fold. nih.gov This finding strongly suggests that this particular isoleucine residue is a key determinant in the formation of the high-affinity binding site for this compound. nih.gov Further studies have identified a trio of distinct but adjacent amino acids in the IVS6 segment that mediate the high-affinity block by this compound. nih.gov

Chimeric Channel Construction for Domain Mapping

Chimeric channel construction is a technique used to identify the specific domains or regions of a protein that are responsible for a particular function. In the context of this compound research, this has involved creating hybrid calcium channels by swapping domains between different types of calcium channels that exhibit varying sensitivities to phenylalkylamines.

For instance, researchers have constructed chimeras between the highly phenylalkylamine-sensitive L-type calcium channel and other less sensitive calcium channel subtypes. By expressing these chimeric channels in a suitable host system and then evaluating their sensitivity to this compound, it is possible to determine which parts of the L-type channel are essential for high-affinity binding and block.

This approach has been instrumental in confirming the importance of specific domains in mediating the effects of this compound. For example, a highly PAA-sensitive L-type Ca2+ channel chimera has been used as a background to study the effects of specific point mutations on the association and dissociation rates of (-)this compound. nih.gov These chimeric constructs, in combination with site-directed mutagenesis, provide a powerful strategy for dissecting the molecular determinants of drug action.

Heterologous Expression Systems (e.g., HEK293 cells, Xenopus oocytes)

Heterologous expression systems are essential tools in modern pharmacology, allowing for the study of specific proteins, such as ion channels, in a controlled cellular environment. Two of the most commonly used systems in this compound research are Human Embryonic Kidney 293 (HEK293) cells and Xenopus laevis oocytes.

These systems are utilized to express specific calcium channel subunits, including wild-type, mutant, or chimeric forms, which can then be studied using electrophysiological and radioligand binding techniques. HEK293 cells are a mammalian cell line that is easily cultured and transfected, making them a popular choice for studying the functional properties of ion channels. nih.govnih.govresearchgate.net For example, the cardiac dihydropyridine-sensitive calcium channel has been transiently expressed in HEK293 cells to investigate its functional properties and modulation by different subunits. nih.govresearchgate.net

Xenopus oocytes are large, robust cells that are particularly well-suited for two-electrode voltage-clamp recordings, a key technique for characterizing the effects of drugs on ion channel function. Both systems allow for the expression of a homogenous population of the desired calcium channel, facilitating the detailed analysis of this compound's mechanism of action at its molecular target.

Biochemical and Biophysical Approaches

The investigation of this compound's interaction with its target ion channels, primarily L-type calcium channels, necessitates a range of sophisticated biochemical and biophysical techniques. These methods are crucial for elucidating the molecular details of ligand-channel binding, understanding the conformational changes induced by drug binding, and ultimately explaining the mechanism of channel blockade.

Fluorescence-based assays are powerful tools for studying the binding of ligands like this compound to ion channels. These assays rely on the principle that the fluorescence properties of a molecule (a fluorescently labeled ligand or a naturally fluorescent part of the protein) can change upon binding. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are particularly valuable.

Fluorescence Resonance Energy Transfer (FRET) measures the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. In the context of this compound research, FRET could be employed by labeling a specific site on the calcium channel with a donor fluorophore and a this compound analog with an acceptor fluorophore. A high FRET signal would indicate that the two fluorophores, and thus this compound and the channel, are in close proximity, confirming a binding event. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, making it a sensitive technique for measuring binding and potentially detecting conformational changes that alter this distance.

Fluorescence Polarization (FP) , also known as fluorescence anisotropy, is another technique well-suited for studying binding events. ias.ac.innih.gov It is based on the principle that a small, fluorescently labeled molecule (like a this compound analog) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. ias.ac.innih.gov Upon binding to a much larger molecule, such as an ion channel protein, the rotation of the fluorescent ligand is significantly slowed. This results in an increase in the polarization of the emitted light. By titrating the channel protein with the fluorescently labeled this compound and measuring the change in fluorescence polarization, one can determine the binding affinity.

While direct experimental data from fluorescence-based assays specifically for this compound is not extensively published, these methods are standard in drug discovery and ion channel research. ias.ac.in The insights gained from computational modeling of this compound's binding pose can guide the design of such experiments, for instance, by suggesting optimal sites for fluorophore labeling on the channel protein to maximize the signal upon ligand binding.

Understanding the three-dimensional structure of an ion channel and how it changes upon binding to a ligand like this compound is fundamental to comprehending its mechanism of action. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for determining the high-resolution structures of macromolecules.

X-ray crystallography can provide a static, atomic-resolution picture of the ion channel in complex with this compound. This technique requires the protein-ligand complex to be crystallized. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic structure can be modeled. japtamers.co.uk While challenging for membrane proteins like ion channels, successful crystallization can reveal the precise orientation of this compound within its binding site and the specific amino acid residues involved in the interaction. Computational models of this compound binding to L-type calcium channels have been developed based on homology to existing crystal structures of other ion channels, providing a theoretical framework that could be validated by experimental crystallographic data. nih.govnih.gov These models suggest that this compound binds within the central cavity of the channel pore. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide information about the structure and dynamics of molecules in solution. nih.gov This is a key advantage over X-ray crystallography as it allows for the study of ion channels in a more native-like environment, such as within a lipid bilayer. nih.gov NMR can be used to identify the parts of the channel that are in direct contact with this compound and to characterize the conformational changes that occur upon binding. While technically demanding for large membrane proteins, NMR can provide unique insights into the dynamic nature of the ligand-channel interaction.

Computational Modeling has played a significant role in predicting the binding mode of this compound. These studies often use homology modeling, where the structure of the target ion channel is built based on the known structure of a related channel. nih.govnih.gov Docking simulations are then used to predict how this compound fits into the binding site. These computational approaches are guided by and help to explain experimental data from techniques like site-directed mutagenesis. For example, mutations of specific amino acids in the channel that affect this compound's binding affinity can be rationalized by the predicted interactions in the computational model.

Research Findings

Experimental studies, often in conjunction with computational modeling, have begun to map the binding site for phenylalkylamines like this compound on L-type calcium channels. Site-directed mutagenesis experiments, where specific amino acids in the channel are changed, have been particularly informative. For instance, a study on the effect of mutations on the action of (-)-devapamil identified a key amino acid in the transmembrane segment IVS6 that significantly impacts the drug's association rate.

Channel MutantTransmembrane SegmentEffect on (-)-Devapamil Association Rate
AL25/-I (I1811M)IVS6~30-fold decrease nih.gov

This finding suggests that the isoleucine at position 1811 is a critical component of the this compound receptor site. nih.gov Such experimental data is invaluable for refining computational models of the this compound-channel complex and for a deeper understanding of the molecular determinants of drug action.

Computational and Structural Studies of Devapamil

Molecular Modeling Approaches

Computational studies have employed a variety of techniques to model the interaction between Devapamil and its target, the L-type calcium channel. These approaches have provided critical insights into the structural basis of this compound's blocking activity.

Homology Modeling of Calcium Channel Pore Domains

In the absence of a high-resolution crystal structure of the L-type calcium channel, researchers have relied on homology modeling to create structural representations of the channel's pore domain. These models are typically based on the known structures of related ion channels, such as the bacterial potassium channels KvAP and KcsA.

KvAP-based models: Researchers have constructed homology models of the L-type calcium channel using the voltage-gated potassium channel KvAP as a template. These models have been instrumental in docking studies of this compound and other phenylalkylamines, providing a structural framework to understand their binding modes. nih.gov

KcsA-based models: The bacterial potassium channel KcsA has also served as a template for modeling the pore domain of the L-type calcium channel. Docking simulations of this compound into KcsA-based models have suggested an angular conformation of the drug within the channel, with its two aromatic rings occupying distinct regions of the pore. nih.gov

These homology models, despite their inherent limitations, have been crucial in guiding the interpretation of experimental data and in the design of further computational experiments.

Molecular Docking Simulations

Molecular docking simulations have been extensively used to predict the binding conformation and affinity of this compound within the pore of the L-type calcium channel. A prominent method employed in these simulations is Monte Carlo energy minimization.

Monte Carlo Energy Minimizations: This approach involves randomly sampling the conformational space of the ligand (this compound) within the binding site of the receptor (the calcium channel model) and calculating the interaction energy for each conformation. By iteratively accepting or rejecting new conformations based on their energies, the simulation converges towards the lowest energy (most favorable) binding mode. nih.govnih.gov

These simulations have consistently shown that this compound binds within the central cavity of the channel's pore, adopting a specific orientation that maximizes its interactions with key amino acid residues.

Steered Molecular Dynamics Simulations for Drug-Ion Channel Interactions

While specific steered molecular dynamics (SMD) studies on this compound are not extensively documented, this computational technique is a powerful tool for investigating the dynamics of drug-ion channel interactions. SMD simulations apply an external force to a ligand to pull it away from its binding site, allowing researchers to study the unbinding pathway and estimate the binding free energy.

In a relevant study on T-type calcium channels, SMD simulations were employed to simulate the influx of Ca2+ ions through the channel pore. nih.gov This research also investigated the binding of other phenylalkylamine derivatives. nih.gov The application of SMD in this context demonstrates its potential for elucidating the detailed mechanism of how phenylalkylamines like this compound interact with and block calcium channels. By simulating the unbinding process, SMD can provide valuable information on the key interactions that stabilize the drug within the channel pore and the energy barriers that must be overcome for dissociation.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies have been pivotal in understanding how the chemical structure of this compound and related phenylalkylamines contributes to their biological activity. These studies have identified the key pharmacophoric features and the role of specific chemical groups in binding and potency.

Identification of Pharmacophoric Features of Phenylalkylamines

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For phenylalkylamines, including this compound, these studies have been conducted through conformational analysis and by comparing the structures of active and inactive analogs.

Based on conformational studies, key pharmacophoric features for phenylalkylamines have been derived. ias.ac.in These features can be utilized for the virtual screening of chemical compound databases to identify new potential calcium channel blockers. ias.ac.in

FeatureDescription
Two Aromatic Rings Essential for interaction with hydrophobic pockets within the channel pore.
Basic Nitrogen Atom Becomes protonated at physiological pH, forming a positively charged ammonium (B1175870) group that interacts with negatively charged residues in the channel.
Connecting Chain Provides the appropriate spacing and flexibility for the aromatic rings and the nitrogen atom to adopt the optimal binding conformation.

These pharmacophoric features represent the fundamental structural requirements for high-affinity binding to the L-type calcium channel.

Contribution of Specific Chemical Groups to Binding and Potency

The potency and binding affinity of this compound are significantly influenced by the presence and position of its specific chemical substituents.

Methoxy (B1213986) Groups: this compound possesses methoxy groups on its aromatic rings. Computational models have shown that these groups play a crucial role in forming hydrogen bonds with specific tyrosine residues within the binding pocket of the calcium channel. For instance, the meta-methoxy group on one aromatic ring can accept a hydrogen bond from a tyrosine in the IIIS6 transmembrane helix, while a methoxy group on the other ring can interact with a tyrosine in the IVS6 helix. nih.gov

Nitrile Group: The nitrile group is a key feature of this compound and related potent phenylalkylamines. Molecular docking studies have revealed that the nitrile group directly coordinates with a Ca2+ ion that is itself coordinated by glutamate (B1630785) residues in the selectivity filter of the channel. nih.gov This interaction is thought to explain the potentiation of phenylalkylamine action by Ca2+ ions. nih.gov

Isopropyl Group: The isopropyl group contributes to the hydrophobic interactions that stabilize this compound within the channel pore. Modeling studies suggest that this group makes close contact with specific threonine and phenylalanine residues in the binding site.

Ammonium Group: At physiological pH, the tertiary amine of this compound is protonated, forming a positively charged ammonium group. This charged group is stabilized at the focus of the P-helices in the channel's central cavity. nih.gov The positively charged ammonium group is considered a major determinant of the ion permeation block.

Chemical GroupRole in Binding and PotencyInteracting Residues/Components
Methoxy Groups Form hydrogen bonds, contributing to binding affinity.Tyrosine residues in IIIS6 and IVS6 helices. nih.gov
Nitrile Group Coordinates with a Ca2+ ion in the selectivity filter, enhancing potency.Ca2+ ion, Glutamate residues. nih.gov
Isopropyl Group Engages in hydrophobic interactions, stabilizing the bound conformation.Threonine and Phenylalanine residues.
Ammonium Group Blocks ion permeation through electrostatic interactions.P-helices in the central cavity. nih.gov

Role of Stereoisomerism in Channel Interaction

The spatial arrangement of atoms, or stereoisomerism, is a critical determinant in the interaction of this compound and related phenylalkylamines (PAAs) with calcium channels. Research consistently shows a significant difference in potency between the enantiomers of these compounds.

The levorotatory (–) enantiomers of PAAs are markedly more potent than their dextrorotatory (+) counterparts. ias.ac.in The (+)-isomers produce similar effects but require concentrations that are 10 to 200 times higher. ias.ac.in This pronounced stereoselectivity is rooted in the specific molecular interactions within the calcium channel's binding site.

Computational modeling of the this compound-L-type calcium channel complex reveals the structural basis for this difference. In the more active (S)-enantiomer, key structural motifs of the drug align precisely with residues in the channel pore. However, in the (R)-devapamil complex, the orientation of the isopropyl group is altered, exposing it to the pore where it does not form specific, stabilizing contacts with the channel. This lack of precise interaction is believed to explain the lower activity of the R-enantiomer.

Table 1: Enantiomer Potency Comparison for Phenylalkylamines This table illustrates the general findings regarding the stereoselectivity of phenylalkylamine calcium channel blockers.

Enantiomer Relative Potency Potency Difference (vs. opposing enantiomer)
(–)-isomer / S-enantiomer More Potent 10-200x higher
(+)-isomer / R-enantiomer Less Potent -

Analysis of Modifications at the Tetrasubstituted Carbon and their Impact on Activity

The tetrasubstituted (quaternary) carbon atom, which is the chiral center of this compound, and its substituents are crucial for the drug's potency. Structure-activity relationship (SAR) studies have explored how modifications at this position impact biological activity.

Research on verapamil (B1683045), a closely related analogue, has shown that the isopropyl group attached to this carbon is not absolutely essential for the drug's fundamental mechanism of action but strongly influences its potency. nih.gov Hansch analysis, a quantitative SAR method, indicated that hydrophobic effects are primarily responsible for the influence of this isopropyl substituent. nih.gov

Further studies involving the synthesis of verapamil analogues with different substituent arrangements around the quaternary carbon were conducted to assess the importance of this part of the molecule. nih.gov A number of fluorenyl and diphenylmethane analogues were created. While most of these modified compounds were found to be almost inactive, three demonstrated significant cardiovascular action. nih.gov Notably, these active analogues produced a more pronounced decrease in coronary perfusion pressure than verapamil, with a less marked negative inotropic effect. nih.gov This indicates that while the core structure is important, specific modifications at the tetrasubstituted carbon can modulate the activity and potentially the selectivity of the compound. nih.gov Conversely, creating analogues where the flexibility around the bond between the quaternary carbon and the adjacent methylene is restricted leads to a dramatic loss of potency, suggesting that rotational freedom at this position is a key requirement for activity. nih.gov

Rationalization of Potency Differences among Phenylalkylamines

Significant differences in potency exist among this compound and other phenylalkylamines like verapamil and gallopamil (B102620). Experimental evidence has established a clear order of potency for the more active (–)-isomers. ias.ac.in

Observed Potency Order: this compound > Gallopamil > Verapamil ias.ac.in

This variation is attributed to the substituents on the two terminal phenyl rings and their influence on the drug's interaction with calcium ions (Ca²⁺) within the channel pore. ias.ac.in A key theory to explain these potency differences is the concept of "ion capturing versus ion holding." ias.ac.in For optimal activity, a phenylalkylamine should only temporarily obstruct the flow of ions rather than creating a permanent blockage, which would reduce its medicinal potency. ias.ac.in

This compound , the most potent, is thought to achieve an ideal equilibrium. It engages in facile ion flow obstruction from any of its potential binding sites without causing permanent channel blockage. ias.ac.in

Gallopamil possesses a structure that could lead to a permanent "capture" of the Ca²⁺ ion. However, this state is not easily reached physiologically, and only a small number of drug molecules are effectively "wasted" in this captured state, resulting in moderate activity. ias.ac.in

This hypothesis suggests that this compound's superior potency is due to a finely tuned interaction that balances effective channel blocking with the ability to readily dissociate, allowing for dynamic regulation of ion flow. ias.ac.in

Table 2: Proposed Mechanism for Potency Differences in Phenylalkylamines This table summarizes the theoretical explanation for the observed differences in potency based on the ion interaction model.

Compound Relative Potency Proposed Ion Interaction Mechanism Outcome
This compound High Temporary "holding" of Ca²⁺; facile obstruction Optimal, reversible channel modulation
Gallopamil Moderate Potential for strong "capturing" of Ca²⁺, but not easily achieved Some molecules are "wasted," leading to moderate activity
Verapamil Low Strong "capturing" of Ca²⁺ Many molecules are "wasted," leading to the lowest activity

Theoretical Studies

Ab Initio Hartree Fock Molecular Orbital Calculations

To understand the structural and electronic properties that govern the activity of phenylalkylamines, researchers have employed sophisticated computational methods. Ab initio Hartree-Fock (HF) molecular orbital calculations, a fundamental method in quantum chemistry, have been performed on this compound and its analogues. ias.ac.ingatech.eduwikipedia.orglibretexts.org These calculations solve the electronic Schrödinger equation without empirical data, providing a theoretical basis for the molecule's behavior. gatech.edu

Using the 6-31G basis set and the Berny optimization method, complete geometry optimizations of the phenylalkylamine structures were achieved. ias.ac.in From these optimized conformations, key pharmacophoric features—the essential three-dimensional arrangement of atoms or functional groups required for biological activity—were derived. ias.ac.in These theoretical studies determined the required disposition of the two aryl rings to be at an angle between 70–75°, with the distance between them needing to be maintained between 5.5–6.0 Å. ias.ac.in Such computational derivations of pharmacophores are valuable for the virtual screening of other chemical compounds and for designing new molecules with potentially enhanced activity. ias.ac.in

Analysis of Ion Capturing and Holding by this compound

Theoretical calculations have provided a molecular-level explanation for the observed potency differences among phenylalkylamines, centered on the concepts of ion capturing and holding. ias.ac.in This analysis suggests that the efficacy of a drug like this compound is not simply about how strongly it can bind a calcium ion, but how it manages this interaction to achieve temporary, rather than permanent, channel obstruction. ias.ac.in

The calculations indicate that while capturing a Ca²⁺ ion is always highly favorable from an electrostatic standpoint, it must be analyzed in the context of the conformational changes required and the physiological accessibility of such an interaction. ias.ac.in

Ion Holding: This is characterized by a looser, non-bonded interaction where the drug temporarily obstructs the ion's path. This is the desired mechanism for an effective antiarrhythmic drug, as it regulates rather than stops ion flow. ias.ac.in

In the case of this compound, the calculations suggest a state of equilibrium where facile ion flow obstruction occurs without permanent capture, leading to its high potency. ias.ac.in The possible sites for this "holding" interaction are the cyano group at the chiral center and the methoxy substituents. ias.ac.in These theoretical findings also offer a potential explanation for the experimental observation that high Ca²⁺ concentrations can inhibit the binding affinity of phenylalkylamines. ias.ac.in

Computational Prediction of Binding Affinity to Different Channel Types

Computational studies have been instrumental in predicting and rationalizing the binding affinity of this compound for different types of calcium channels, primarily L-type and T-type channels. These channels have distinct physiological roles, and selectivity is a key aspect of a drug's therapeutic profile.

This compound (often referred to as D888 in these studies) is a much higher-affinity ligand for L-type channels than verapamil, with an effective dose (ED₅₀) for closed-channel block in the nanomolar range (~50 nM). nih.govresearchgate.net In contrast, its affinity for T-type calcium channels is significantly lower and comparable to that of verapamil, which is in the micromolar range (~20 µM). nih.govresearchgate.net This indicates a high degree of selectivity for L-type over T-type channels.

Homology modeling and molecular dynamics simulations have been used to build computational models of the channel pores to explore these interactions. nih.govnih.govmdpi.com These models predict that in L-type channels, the nitrile group of this compound binds to a Ca²⁺ ion that is coordinated by key glutamate residues in the channel's selectivity filter. nih.gov This high-affinity binding site for this compound does not appear to exist in T-type channels, explaining the observed difference in potency. nih.gov Furthermore, computational models have been used to assess how the specific amino acid sequence of the receptor site affects drug association and dissociation rates, finding that single point mutations can reduce the apparent association rate for (-)-devapamil by as much as 30-fold. nih.gov

Table 3: Computationally Predicted and Experimentally Determined Binding Affinity of this compound This table compares the affinity of this compound for L-type versus T-type calcium channels.

Channel Type Compound Binding Affinity (ED₅₀ / IC₅₀) Selectivity Profile
L-type This compound (D888) ~50 nM nih.govresearchgate.net High Affinity
T-type This compound (D888) ~20 µM (comparable to Verapamil) nih.govmdpi.com Low Affinity
T-type Verapamil ~20 µM nih.gov Low Affinity

Experimental Models and Preparations in Devapamil Research

In Vitro Cellular Models

In vitro cellular models provide a controlled environment to investigate the direct effects of Devapamil on specific cell types and molecular targets, free from the systemic complexities of a whole organism.

Human Embryonic Kidney (HEK) 293 cells are a cornerstone of pharmacological research due to their robust growth and high efficiency for transfection, making them an ideal system for the heterologous expression of ion channels. While direct studies detailing the use of this compound on HEK 293 cells are not prevalent in the reviewed literature, this cell line is a standard model for investigating the interaction of phenylalkylamines with specific calcium channel subunits.

Researchers utilize HEK 293 cells to express different isoforms and mutants of L-type calcium channels. This allows for the precise study of how compounds like this compound bind to the channel protein and modulate its function. For instance, studies on the closely related compound verapamil (B1683045) have utilized HEK 293 cells expressing cardiac L-type calcium channels to characterize the drug's binding site and state-dependent block. This approach enables the correlation of structural features of the channel with the pharmacological activity of the blocking agent. The insights gained from such heterologous expression systems are crucial for understanding the molecular determinants of this compound's action.

To understand the effects of this compound on cardiac function at a cellular level, researchers employ isolated mammalian cardiomyocytes. These cells, typically obtained from rats, provide a native environment to study the electrophysiological and contractile consequences of calcium channel blockade.

In studies involving the related compound verapamil on isolated rat hearts, the Langendorff perfusion system is a common preparation. This method allows for the controlled delivery of the drug to the entire heart while measuring physiological parameters. While specific data on this compound in isolated rat cardiomyocytes is limited in the provided search results, the methodology is well-established. For example, verapamil has been shown to have a negative inotropic effect on isolated perfused rat hearts, a consequence of its blockade of L-type calcium channels and subsequent reduction in calcium influx during the action potential. This reduction in intracellular calcium availability directly impacts the contractile machinery of the cardiomyocytes.

The large, identifiable neurons of invertebrates, such as the leech (Hirudo medicinalis), offer a powerful model system for neuropharmacological studies. The Retzius cells, a pair of large serotonin-containing neurons in each segmental ganglion of the leech, are particularly well-suited for electrophysiological investigations due to their size and accessibility.

While direct application of this compound on leech neurons was not detailed in the provided search results, the general effects of calcium channel blockers have been studied in this model. These studies have demonstrated that blocking calcium influx can induce rhythmic membrane potential oscillations in all neurons within the ventral nerve cord. The mechanism is thought to involve the blockade of chemical synaptic transmission and the subsequent unmasking of endogenous pacemaker currents. The large size of leech neurons allows for stable, long-term recordings using techniques like voltage-clamp, which are essential for characterizing the detailed effects of a drug on ion channel kinetics.

Isolated Organ and Tissue Preparations

Isolated organ and tissue preparations maintain the multicellular architecture and physiological responsiveness of the tissue, providing a bridge between cellular-level studies and in vivo effects.

Isolated cardiac muscle preparations are instrumental in assessing the functional consequences of this compound's action on the heart. As mentioned previously, the Langendorff-perfused isolated rat heart is a common model. In such preparations, verapamil has been shown to reduce the incidence of ventricular fibrillation during simulated ischemia.

A significant body of research on this compound has utilized isolated frog skeletal muscle fibers. These preparations are advantageous for studying excitation-contraction coupling. In voltage-clamp experiments on short toe muscle fibers of the frog (Rana temporaria), both the (+)- and (-)-isomers of this compound have been investigated. Research has shown that (-)-Devapamil causes a concentration-dependent shift in the voltage dependence of force restoration to more negative potentials. nih.gov This indicates that this compound stabilizes the inactivated state of the voltage sensor for excitation-contraction coupling.

Table 1: Effect of (-)-Devapamil on the Potential of Half-Maximum Force Restoration in Isolated Frog Skeletal Muscle Fibers nih.gov
Concentration of (-)-Devapamil (µM)Potential of Half-Maximum Restoration (mV)
0 (Control)-35.8
0.05-56
0.2-69
0.5-77.5
5-82

To investigate the vasodilatory effects of this compound, researchers use isolated vascular smooth muscle preparations, most commonly arterial rings. These preparations allow for the measurement of isometric tension in response to vasoconstrictors and vasodilators.

Studies on the related phenylalkylamine, verapamil, in isolated aortic rings from spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats have demonstrated its inhibitory effect on norepinephrine-induced contractions. Verapamil was found to have a significantly greater inhibitory effect in the aortic rings from SHR compared to WKY rats, suggesting a greater reliance on extracellular calcium influx for contraction in hypertensive vessels.

Furthermore, a study on a quaternary derivative of this compound (qD888) in the vascular smooth muscle-like cell line A7r5 showed that this membrane-impermeable compound could block L-type Ca2+ channels from both the extracellular and intracellular sides of the membrane. Extracellular application of qD888 inhibited strontium (Isr) and sodium (INa) currents through these channels.

Table 2: Inhibitory Effects of Extracellularly Applied Quaternary this compound (qD888) on L-type Ca2+ Channel Currents in A7r5 Cells
Current CarrierIC50 of qD888 (µM)
Sr2+90
Na+27

In Vivo Non-Human Animal Models (focused on mechanistic physiological studies)

Studies on Channel Modulation in Animal Systems

Based on available scientific literature, in vivo studies focused on the mechanistic physiological aspects of channel modulation by this compound in non-human animal models could not be identified. The primary research into its channel modulation properties has been conducted using the in vitro preparations described previously.

Pre-clinical Pharmacokinetic Characterization in Experimental Models (mechanistic aspects)

Based on available scientific literature, data regarding the pre-clinical pharmacokinetic characterization of this compound in experimental models could not be located.

Comparative Pharmacology of Devapamil

Comparison with Other Phenylalkylamine Calcium Channel Blockers

Phenylalkylamines (PAAs), including Devapamil, Verapamil (B1683045), and Gallopamil (B102620), are a class of calcium channel blockers that cause voltage- and use-dependent block of L-type Ca2+ channels. ias.ac.in These compounds share structural similarities, differing primarily in the number of methoxy (B1213986) groups on their terminal phenyl rings. ias.ac.in Studies have investigated the relative potencies and mechanisms of action of these phenylalkylamines.

Verapamil

Verapamil is a well-established phenylalkylamine calcium channel blocker used in the treatment of cardiovascular diseases. ias.ac.inmhmedical.com Compared to Verapamil, this compound has been suggested to have a higher potency among the (-)-isomers of phenylalkylamines. ias.ac.in Research involving ab initio Hartree Fock molecular orbital calculations suggests that the difference in potency among this compound, Gallopamil, and Verapamil may be related to their ability to "hold" or capture calcium ions. ias.ac.in In Verapamil, the ion holding sites are easily accessed, potentially leading to a situation where a number of drug molecules are "wasted" by permanently capturing the ion, thus explaining its lower activity compared to this compound. ias.ac.in

Studies using the whole-cell patch-clamp technique in rat ventricular myocytes showed that extracellular application of this compound, Verapamil, and Gallopamil all reduced L-type calcium currents (ICa). nih.gov At a concentration of 3 µM, this compound reduced ICa to 9.3 ± 6% of control, while Verapamil reduced it to 16.1 ± 8.6% of control. nih.gov This indicates a potentially greater blocking effect of this compound at this concentration in this specific model. Intracellular application of these compounds at a higher concentration (30 µM) did not significantly depress ICa, suggesting that these phenylalkylamines primarily act on a binding site located at the outer surface of the cell membrane in this preparation. nih.gov

Research on the interaction of phenylalkylamines with P-glycoprotein has shown that while stereoisomers of phenylalkylamines like Verapamil and this compound may differ significantly in their potency as calcium channel blockers, they can be about equally effective in modulating drug transport by P-glycoprotein. nih.gov This suggests that the mechanisms for calcium channel blockade and P-glycoprotein modulation by these compounds may involve different interactions or binding sites.

Data Table: Comparative Block of ICa by Phenylalkylamines (3 µM, Extracellular Application in Rat Ventricular Myocytes)

CompoundICa (% of Control)
This compound9.3 ± 6
Verapamil16.1 ± 8.6
Gallopamil11 ± 8.9

*Data derived from research on rat ventricular myocytes nih.gov.

Gallopamil

Gallopamil is another phenylalkylamine analog of Verapamil. wikipedia.org Similar to this compound and Verapamil, Gallopamil causes voltage- and use-dependent block of L-type Ca2+ channels. ias.ac.in Comparative studies on the potency of (-)-isomers have suggested the order of potency as this compound > Gallopamil > Verapamil. ias.ac.in Theoretical studies suggest that while Gallopamil has a situation that could lead to permanent ion capture, it may not be as physiologically accessible as in Verapamil, contributing to its moderate activity compared to this compound's higher potency. ias.ac.in

In experiments on rat ventricular myocytes, extracellular application of Gallopamil at 3 µM reduced ICa to 11 ± 8.9% of control, falling between the effects observed for this compound and Verapamil at the same concentration. nih.gov

Emopamil

Emopamil is a phenylalkylamine calcium channel blocker that has shown neuroprotective efficacy in research related to ischaemia. wikipedia.org Unlike Verapamil and this compound, which are suggested to act at an intracellular site, Emopamil is reported to interact at an extracellular site of the nerve cell to inhibit calcium channel responses. wikipedia.org However, other research indicates that phenylalkylamines in general block calcium channels by binding within the intracellular mouth of the pore. ias.ac.in Another study suggests that Emopamil includes a chiral quaternary carbon center, and its optical isomers have different biological effects. wikipedia.org Research comparing Emopamil, Verapamil, and this compound in modulating drug transport by P-glycoprotein found no substantial difference in the potencies of these phenylalkylamine drugs in affecting cellular drug transport, despite potential differences in calcium channel blocking potency among their stereoisomers. nih.gov

Comparative Analysis with Dihydropyridines (DHPs)

Dihydropyridines (DHPs), such as Nifedipine and Isradipine (B148454), represent a distinct class of calcium channel blockers with different structural characteristics and binding properties compared to phenylalkylamines like this compound. mhmedical.comcvpharmacology.com DHPs are generally more selective for vascular smooth muscle L-type calcium channels, while phenylalkylamines tend to have more pronounced effects on myocardial tissue and cardiac conduction. cvpharmacology.comhealthdirect.gov.au

Nifedipine

Nifedipine is a widely used dihydropyridine (B1217469) calcium channel blocker. guidetopharmacology.orgmims.com While both this compound and Nifedipine block L-type calcium channels, their mechanisms and binding sites differ. Phenylalkylamines bind within the intracellular mouth of the channel pore, whereas DHPs interact with different sites on the channel protein. ias.ac.in Studies investigating the reversal of chloroquine (B1663885) resistance in malaria have included comparisons between phenylalkylamines (Verapamil, this compound, Gallopamil) and dihydropyridines (Nifedipine). tandfonline.com Some calcium channel inhibitors, including Verapamil, this compound, and Gallopamil, demonstrated reversal properties, while Nifedipine did not show such effects in that specific study. tandfonline.com This suggests potential differences in their interactions with mechanisms related to drug resistance, which may or may not be directly linked to calcium channel blockade itself in this context. tandfonline.com

Isradipine

Isradipine is another dihydropyridine calcium channel blocker. wikipedia.org Research on the molecular determinants for the high-affinity block of L-type calcium channels has compared the effects of this compound and Isradipine. embopress.org Studies using mutations in the IVS6 segment of the alpha1C subunit of the L-type calcium channel revealed that mutations affecting the affinity for Isradipine had only slight effects on the blocking efficacy of this compound. embopress.org Conversely, distinct amino acids mediated the high-affinity block by this compound. embopress.org These findings suggest that while both this compound and Isradipine interact with the IVS6 segment, they likely bind to different, albeit adjacently located, sites within this region of the calcium channel. embopress.org Similar to Nifedipine, studies on the modulation of P-glycoprotein have shown that Isradipine can increase the accumulation of certain anticancer drugs in resistant cell lines, and its stereoisomers, despite differing calcium channel blocking potencies, were about equally effective in this regard. nih.gov

Nicardipine

Nicardipine is a calcium channel blocker of the dihydropyridine (DHP) class. wikipedia.org While both this compound and Nicardipine block L-type calcium channels, they belong to different chemical classes and exhibit distinct pharmacological profiles. oatext.comnih.gov Nicardipine is known for its high affinity for the dihydropyridine binding site on L-type calcium channels. nih.gov Studies have shown that Nicardipine is more selective for vascular smooth muscle compared to cardiac muscle. nih.gov In contrast, phenylalkylamines like this compound's close analog, verapamil, tend to have relatively higher selectivity for the myocardium, although diltiazem (B1670644) is considered intermediate in selectivity between verapamil and dihydropyridines. cvpharmacology.combpac.org.nz The potency of Nicardipine for blocking closed Caᵥ1.2 channels has been reported with an IC₅₀ value of 60 nM. nih.gov Nicardipine block of Caᵥ1.2 is enhanced by increasing stimulation frequency, indicating a strong interaction with the inactivated state of the channel. nih.gov

Distinct Allosteric Binding Sites and Modulations

L-type calcium channels possess multiple distinct binding sites for different classes of calcium channel blockers, including phenylalkylamines (like this compound), dihydropyridines (like Nicardipine), and benzothiazepines (like Diltiazem). oup.comsav.sk These sites are allosterically linked, meaning that the binding of a drug to one site can influence the binding affinity of drugs at other sites. sav.skannualreviews.org

Research on the skeletal muscle receptor for calcium channel blockers has shown that the this compound-binding site is modulated by calcium ion concentrations. capes.gov.brnih.gov Micromolar concentrations of Ca²⁺ can stabilize the receptor in a conformation that favors high-affinity binding of phenylalkylamines. nih.gov Conversely, millimolar concentrations of Ca²⁺ can induce a low-affinity state of the this compound-binding site. capes.gov.brnih.gov

Studies involving the binding of radiolabeled dihydropyridines, such as (+)-[³H]PN 200-110, to cardiac cells have demonstrated allosteric effects of other calcium channel blockers. nih.gov While Diltiazem and Verapamil showed allosteric modulation of dihydropyridine binding, the enantiomers of this compound were reported to be without effect in this specific study. nih.gov This suggests potential differences in the allosteric modulation profiles between this compound and other phenylalkylamines or benzothiazepines in certain contexts.

The binding of phenylalkylamines is thought to involve hydrophobic contacts with residues in transmembrane segments IIIS6 and IVS6, as well as ionic interactions with glutamate (B1630785) residues in the pore region of the channel. annualreviews.org

Comparative Analysis with Benzothiazepines (BTZs)

Diltiazem

Diltiazem inhibits L-type Ca²⁺ currents in cardiac and vascular smooth muscle cells in a voltage- and activity-dependent manner. nih.gov It is considered intermediate in its selectivity for vascular versus cardiac calcium channels compared to dihydropyridines (more vascular selective) and verapamil (more cardiac selective). cvpharmacology.combpac.org.nz Diltiazem has been shown to interact with transmembrane segments IIIS6 and IVS6 in the α1 subunit of L-type Ca²⁺ channels. nih.gov The binding of Diltiazem to the skeletal muscle L-type channel receptor is inhibited by micromolar concentrations of calcium ions. annualreviews.org

In comparative studies, Diltiazem was found to be conspicuously less effective than Verapamil or Nifedipine in inhibiting the effect of the L-type Ca²⁺ channel agonist Bay K 8644 and K⁺-depolarization on intracellular calcium levels in human mesangial cells. nih.gov Furthermore, when comparing the effects of this compound enantiomers with Verapamil and Diltiazem on cell proliferation indices in human mesangial cells, the observations suggested that the effects of these calcium channel blockers might not solely be mediated by specific interaction with L-type Ca²⁺ channels at higher concentrations. nih.gov

Differential Binding Modes and Mechanistic Outcomes

Phenylalkylamines and benzothiazepines, including this compound and Diltiazem respectively, are considered "pore blockers" that physically obstruct the channel pore, preventing ion traffic. derangedphysiology.com Dihydropyridines, in contrast, are thought to act as allosteric modulators by interacting with an external lipid-facing surface, inducing a conformational change that blocks the pore. derangedphysiology.com

Structural studies suggest that the diltiazem-binding site overlaps with the receptor site for phenylalkylamine drugs such as verapamil. nih.govconsensus.app Diltiazem has been shown to bind within the central cavity of the voltage-gated calcium channel, beneath the selectivity filter, physically blocking ion conduction. nih.gov The binding of Diltiazem can be allosterically modulated by the binding of dihydropyridines like amlodipine. nih.gov

The interaction of benzothiazepines with L-type channels can inhibit phenylalkylamine binding while stimulating dihydropyridine binding, highlighting the complex allosteric coupling between the different binding sites. annualreviews.org While both this compound and Diltiazem block L-type calcium channels, their specific interactions within the pore and their allosteric effects on other binding sites contribute to their differential pharmacological profiles and mechanistic outcomes.

Here is a table summarizing some comparative data points:

CompoundClassL-type Caᵥ1.2 IC₅₀ (at -60 mV)Primary Target SelectivityInteraction with Inactivated StateAllosteric Modulation of DHP Binding
This compoundPhenylalkylamine50 nM oatext.comMyocardium (relative) cvpharmacology.comUse-dependent guidetopharmacology.orgLimited/None observed (in one study) nih.gov
NicardipineDihydropyridine60 nM (closed channel) nih.govVascular Smooth Muscle nih.govStrong interaction nih.govStimulated by BTZs annualreviews.org
DiltiazemBenzothiazepine (B8601423)33 µM (at -60 mV) oatext.comIntermediate cvpharmacology.combpac.org.nzActivity-dependent nih.govPositive (in polarized cells) nih.gov

Note: IC₅₀ values can vary depending on experimental conditions, channel subtype, and preparation.

Here is an interactive table based on the data above:

CompoundClassL-type Caᵥ1.2 IC₅₀ (at -60 mV)Primary Target SelectivityInteraction with Inactivated StateAllosteric Modulation of DHP Binding
This compoundPhenylalkylamine50 nMMyocardium (relative)Use-dependentLimited/None observed (in one study)
NicardipineDihydropyridine60 nM (closed channel)Vascular Smooth MuscleStrong interactionStimulated by BTZs
DiltiazemBenzothiazepine33 µMIntermediateActivity-dependentPositive (in polarized cells)

Future Directions in Devapamil Research

Refinement of Molecular Binding Models

Ongoing research seeks to refine the molecular models describing Devapamil's binding to calcium channels, particularly L-type calcium channels. Studies have utilized homology models based on the structures of potassium channels (such as KvAP, MthK, and Kv1.2) to understand how phenylalkylamines like this compound interact with the pore domain of voltage-gated calcium channels. rupress.orgnih.gov These models predict specific interactions, such as hydrogen bonds between the methoxy (B1213986) groups of this compound and tyrosine residues in the channel's S6 segments (specifically Tyr_IIIS6 and Tyr_IVS6). nih.gov The nitrile group is also predicted to interact with a calcium ion coordinated by glutamate (B1630785) residues in the selectivity filter. nih.gov

Further research is needed to enhance the accuracy of these models, potentially incorporating more detailed structural information as it becomes available, perhaps through advanced techniques like cryo-electron microscopy of calcium channels bound to phenylalkylamines. mdpi.comresearchgate.net Studies have shown that the sequence environment and composition of the phenylalkylamine receptor site significantly affect the association and dissociation rates of this compound, suggesting that subtle structural differences in channel subtypes or states could influence binding. nih.govnih.gov Understanding these nuances at an atomic level is crucial for developing more selective channel modulators. researchgate.net Research using charged this compound derivatives has also provided insights into the access pathways and trapping mechanisms of the drug within the channel pore, indicating that the channel must open widely for intracellular access. nih.govnih.govnih.gov

Investigation of Modulatory Effects on Auxiliary Channel Subunits

While this compound's primary target is the pore-forming alpha 1 subunit of calcium channels, future research aims to investigate its potential modulatory effects on auxiliary channel subunits (α₂δ, β, and γ). openneurologyjournal.comoatext.comopenneurologyjournal.com These auxiliary subunits are known to influence the expression, localization, and function of the alpha 1 subunit, contributing to the functional diversity of calcium channels in different tissues. oatext.comharvard.edu

Studies have shown that the presence of the γ1 auxiliary subunit can alter the effects of phenylalkylamine calcium antagonists like this compound on channel availability and recovery kinetics, suggesting a functional interaction between the drug and the auxiliary subunit. pnas.orgnih.gov Further research is needed to elucidate the precise mechanisms of these interactions. This could involve structural studies of the calcium channel complex with auxiliary subunits in the presence of this compound, as well as functional studies to determine how this compound's potency and efficacy are altered by the presence or absence of specific auxiliary subunits or their isoforms. Understanding these interactions could reveal new avenues for targeting calcium channels with greater specificity.

Exploration of Potential Off-Target Interactions at a Molecular Level (non-calcium channels)

Although this compound is primarily known as a calcium channel blocker, exploring potential off-target interactions at a molecular level with non-calcium channels is an important direction for future research. While the focus remains on calcium channels, understanding any interactions with other ion channels or proteins could provide a more complete pharmacological profile of this compound and its analogs.

Some studies on related calcium channel blockers have explored interactions with other targets, such as potassium channels (e.g., hERG). harvard.edumdpi.com Given the structural similarities among ion channels, it is plausible that this compound could exhibit some degree of interaction with non-calcium channels, particularly at higher concentrations. Future research could employ high-throughput screening methods and computational approaches to identify potential off-target binding sites. Molecular-level investigations, such as binding assays and electrophysiological recordings on various non-calcium channels in the presence of this compound, would be crucial to characterize the nature and physiological relevance of any such interactions.

Development of Novel this compound Analogs for Specific Research Applications

The development of novel this compound analogs is a significant area for future research, aimed at creating compounds with enhanced selectivity, altered pharmacokinetic properties, or novel functionalities for specific research applications. This compound itself is a desmethoxy analog of verapamil (B1683045). wikipedia.orgnih.gov Studies have already explored the properties of charged this compound derivatives, such as quaternary this compound (qD888), to probe channel architecture and drug access pathways. nih.govnih.govnih.gov

Q & A

Q. What are the primary pharmacological targets of Devapamil, and how do its binding affinities compare to other calcium channel blockers?

this compound primarily targets L-type calcium channels, as evidenced by its inhibitory effects on wild-type and mutated channels (e.g., Ch20, Ch30 isoforms). Experimental studies using voltage-clamp electrophysiology reveal its IC₅₀ values vary significantly across isoforms:

  • For WT channels: IC₅₀ = 16 ± 2.0 µM .
  • For Ch20 mutants: IC₅₀ = 3.2 ± 0.5 µM . Comparative analyses with dihydropyridines (e.g., isradipine) show this compound has lower affinity but distinct isoform-dependent efficacy, suggesting structural specificity in channel interaction. Researchers should prioritize isoform-specific assays to validate target engagement .

Q. What experimental models are most appropriate for evaluating this compound’s antihypertensive effects?

In vitro models such as multidrug-resistant KB cell lines (e.g., Adriamycin-resistant colonies) are effective for studying this compound’s role in reversing resistance via calcium channel modulation. Colony formation assays, combined with dose-response curves, quantify its reversing potency (e.g., partial reversal at specific concentrations) . In vivo models should incorporate hemodynamic measurements (e.g., blood pressure monitoring in hypertensive rodents) to correlate channel blockade with physiological outcomes.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different calcium channel isoforms or experimental systems?

Contradictions arise from isoform-specific binding kinetics (e.g., 31-fold difference in IC₅₀ between Ch30 and WT channels) . To address this:

  • Perform structural homology modeling to identify critical residues in IVS6 segments influencing drug-channel interactions.
  • Use patch-clamp electrophysiology under standardized conditions (e.g., -80 mV holding potential) to minimize voltage-dependent variability .
  • Apply meta-analysis frameworks to reconcile discrepancies, as outlined in qualitative research protocols for contradiction analysis .

Q. What methodological considerations are critical when investigating the stereochemical effects of this compound?

this compound’s enantiomers, (R)-D888 and (S)-D888, exhibit divergent potencies (10-fold difference in block potency) . Key steps include:

  • Chiral separation techniques (e.g., HPLC with chiral stationary phases) to isolate enantiomers.
  • Enantiomer-specific binding assays using radiolabeled calcium channels to quantify affinity differences.
  • Molecular dynamics simulations to map stereochemical interactions with channel pores.

Q. How does this compound’s multidrug resistance (MDR) reversal potency compare to structurally related agents, and what mechanistic insights explain these differences?

this compound partially reverses MDR in KB cell lines at concentrations where analogs like D595 achieve full reversal . Mechanistic studies should:

  • Combine competitive binding assays (e.g., with P-glycoprotein inhibitors) to isolate calcium channel-mediated effects.
  • Employ transcriptomic profiling to assess differential expression of MDR-associated genes (e.g., MDR1) post-treatment.
  • Use synergy analysis (e.g., Chou-Talalay method) to evaluate combinatorial effects with chemotherapeutics like Adriamycin .

Methodological Guidelines

  • Data Interpretation : Report IC₅₀ values with standard deviations (e.g., 16 ± 2.0 µM) and justify significant figures based on instrument precision .
  • Statistical Rigor : Define "significance" using explicit p-values (e.g., p < 0.01) and avoid overinterpreting non-reproducible trends .
  • Ethical Compliance : For in vivo studies, detail participant selection criteria and data management plans per ERC standards .

Key Data from Literature

ParameterWT ChannelsCh20 MutantCh30 Mutant
This compound IC₅₀ (µM)16 ± 2.03.2 ± 0.515.5 ± 1.7
Isradipine IC₅₀ (µM)2.7 ± 0.51.7 ± 0.30.038 ± 0.004

Source: Voltage-clamp studies on L-type calcium channels

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.